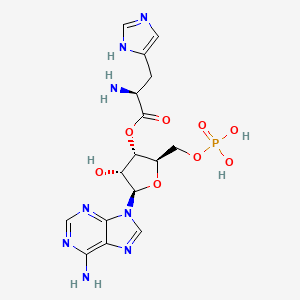
Hbv-IN-44
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hbv-IN-44 是一种在抗病毒研究领域引起广泛关注的化合物,尤其是在治疗乙型肝炎病毒 (HBV) 感染方面具有潜力。乙型肝炎是全球主要的公共卫生问题,影响着全球数百万人,并导致严重的肝脏疾病,如肝硬化和肝细胞癌。this compound 被设计为抑制 HBV 的复制,从而降低病毒载量并减轻疾病的进展。
准备方法
合成路线和反应条件
Hbv-IN-44 的合成涉及多个步骤,从容易获得的起始原料开始。该过程通常包括:
核心结构的形成: 第一步涉及通过一系列缩合反应构建核心结构。
官能团修饰: 后续步骤涉及引入各种官能团以增强化合物的抗病毒活性。这可能包括卤化、烷基化或酰化反应。
纯化: 最终产物通过重结晶或色谱等技术进行纯化,以确保高纯度和高产率。
工业生产方法
为了大规模生产,this compound 的合成可以优化以提高效率并降低成本。这可能涉及使用自动化反应器、连续流动系统和先进的纯化技术。工业生产过程旨在满足严格的质量控制标准,以确保最终产品的一致性和功效。
化学反应分析
反应类型
Hbv-IN-44 会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物,这些衍生物可能表现出不同程度的抗病毒活性。
还原: 还原反应可以修饰官能团,可能改变化合物的药代动力学特性。
取代: 取代反应,如亲核取代或亲电取代,可以引入新的官能团以增强化合物的功效。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 在特定条件下使用烷基卤化物或酰氯等试剂来实现所需的取代。
形成的主要产物
从这些反应中形成的主要产物是 this compound 的各种衍生物,每个衍生物都具有独特的性质,可以探索以增强抗病毒活性或改善药代动力学。
科学研究应用
Hbv-IN-44 在科学研究中具有广泛的应用,包括:
化学: 该化合物被用作模型分子来研究抗病毒剂的作用机制并开发新的合成方法。
生物学: 在生物学研究中,this compound 被用来研究 HBV 的生命周期,并确定潜在的抗病毒治疗靶点。
医学: 在临床上,this compound 正在被探索其治疗慢性乙型肝炎感染的潜力,目前正在进行研究以评估其疗效和安全性。
工业: 在制药行业,this compound 作为开发新的抗病毒药物的先导化合物,为潜在的 HBV 治疗药物管线做出贡献。
作用机制
Hbv-IN-44 通过靶向参与 HBV 复制的特定分子途径发挥其抗病毒作用。该化合物抑制病毒聚合酶的活性,病毒聚合酶是病毒基因组复制所必需的酶。通过与聚合酶活性位点结合,this compound 阻止了新的病毒 DNA 的合成,从而降低了感染细胞中的病毒载量。此外,该化合物可能会干扰病毒生命周期的其他阶段,如病毒进入或组装,从而进一步增强其抗病毒功效。
相似化合物的比较
Hbv-IN-44 与其他抗病毒化合物进行比较,以突出其独特的特性:
拉米夫定: 虽然 this compound 和拉米夫定都抑制病毒聚合酶,但 this compound 已经显示出更高的抗药性屏障,使其成为更持久的一种治疗选择。
替诺福韦: 与替诺福韦相比,this compound 表现出不同的作用机制,在联合治疗中可能提供互补作用。
恩替卡韦: this compound 和恩替卡韦都靶向 HBV 聚合酶,但 this compound 可能提供改善的药代动力学特性,例如更好的口服生物利用度。
类似化合物的列表
- 拉米夫定
- 替诺福韦
- 恩替卡韦
- 阿德福韦
- 替比夫定
属性
分子式 |
C22H26N2O5 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
(6S)-10-methoxy-9-morpholin-4-yl-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid |
InChI |
InChI=1S/C22H26N2O5/c1-13(2)17-8-14-9-19(23-4-6-29-7-5-23)21(28-3)10-15(14)18-11-20(25)16(22(26)27)12-24(17)18/h9-13,17H,4-8H2,1-3H3,(H,26,27)/t17-/m0/s1 |
InChI 键 |
MOZUCSCFCDSORF-KRWDZBQOSA-N |
手性 SMILES |
CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)N4CCOCC4 |
规范 SMILES |
CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


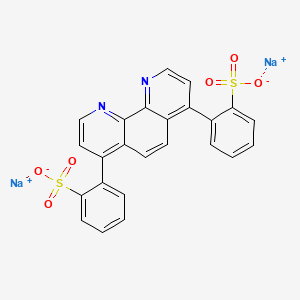
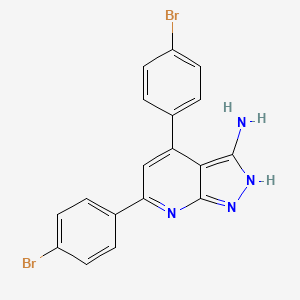
![tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12374008.png)

![tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12374028.png)
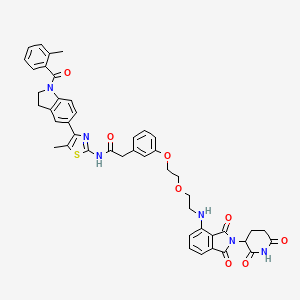
![1-(4-anilinophenoxy)-3-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol](/img/structure/B12374043.png)
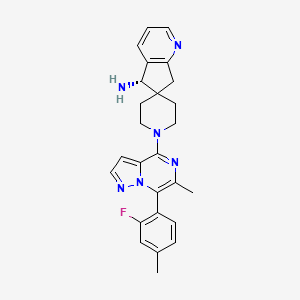
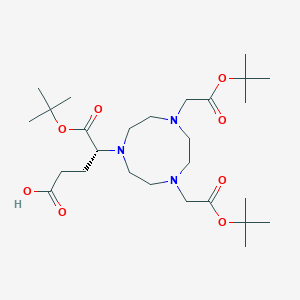
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12374052.png)
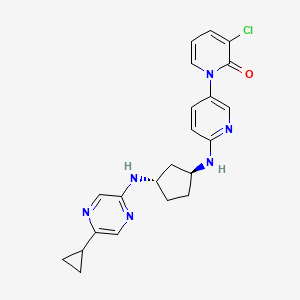
![3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B12374060.png)

